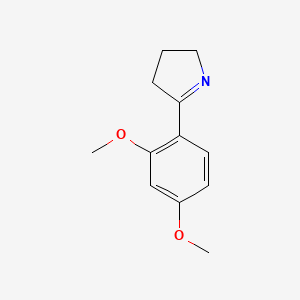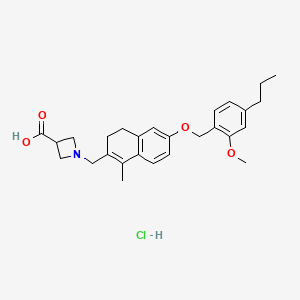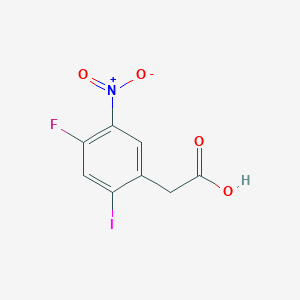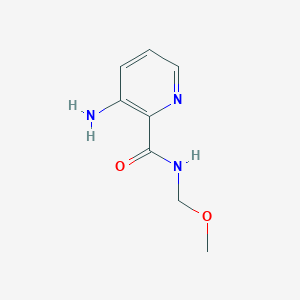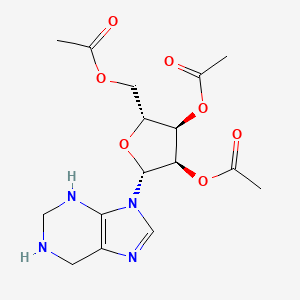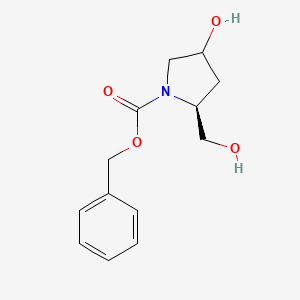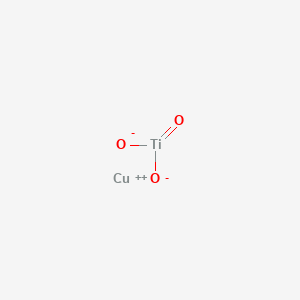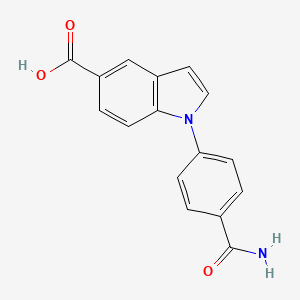
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid is an organic compound that features both an indole and a carbamoylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the carbamoylphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a vitamin.
Phenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
1-(4-Carbamoylphenyl)-1H-indole-5-carboxylic acid is unique due to its combined indole and carbamoylphenyl structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H12N2O3 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
1-(4-carbamoylphenyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)10-1-4-13(5-2-10)18-8-7-11-9-12(16(20)21)3-6-14(11)18/h1-9H,(H2,17,19)(H,20,21) |
InChI-Schlüssel |
VQOGZUPDSJCKSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)N2C=CC3=C2C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


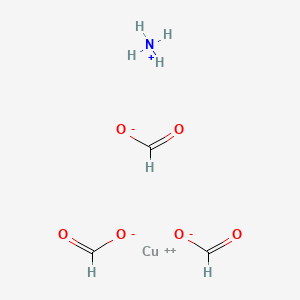
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
